4-(Methylamino)butanoic acid

Description

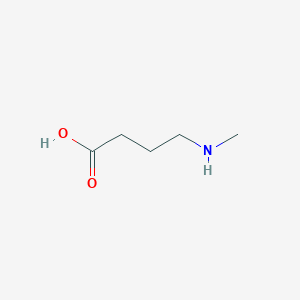

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKCDAVWJLOAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073250 | |

| Record name | Butanoic acid, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-48-8 | |

| Record name | 4-(Methylamino)butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylamino)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1119-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-.GAMMA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC3P8KU3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(Methylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a gamma-amino acid derivative of significant interest in neurochemical and pharmaceutical research.[1] Structurally, it is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), with a methyl group substituting one of the hydrogens on the amino group.[1][2] This modification imparts distinct chemical and biological properties that make it a valuable tool for studying GABAergic signaling pathways and a precursor in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the basic properties of 4-(methylamino)butanoic acid, detailed experimental protocols, and a visualization of its relevant signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-(methylamino)butanoic acid and its common hydrochloride salt are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.

Quantitative Data Summary

| Property | 4-(Methylamino)butanoic acid | 4-(Methylamino)butanoic acid hydrochloride | Source(s) |

| Molecular Formula | C5H11NO2 | C5H12ClNO2 | [2][] |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [2][] |

| CAS Number | 1119-48-8 | 6976-17-6 | [] |

| Appearance | Off-White Solid | Not specified | [] |

| Melting Point | Not available | 124-126 °C | |

| Boiling Point (Predicted) | 237.3 ± 23.0 °C | Not available | |

| pKa (Predicted) | 4.42 ± 0.10 | Not available | |

| Solubility | Slightly soluble in Water, DMSO, and Methanol | More soluble in polar solvents than the free amino acid | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 4-(methylamino)butanoic acid.

| Spectrum Type | Key Features | Source(s) |

| 1H NMR | Data available for the hydrochloride salt. | [4] |

| 13C NMR | Predicted spectrum available. | [5] |

| FTIR | Expected to show characteristic peaks for O-H stretching of the carboxylic acid (broad, ~3300-2500 cm⁻¹), C=O stretching of the carbonyl group (~1725-1700 cm⁻¹), and N-H bending. | [6] |

| Mass Spectrometry (GC-MS) | Spectrum available for the free acid. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-(methylamino)butanoic acid are provided below.

Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride from N-methyl-2-pyrrolidone

This protocol describes the synthesis via acid hydrolysis of N-methyl-2-pyrrolidone (NMP).[8]

Materials:

-

N-methyl-2-pyrrolidone (NMP)

-

10% Hydrochloric acid (HCl)

-

Reaction vessel with reflux condenser and heating mantle

-

Magnetic stirrer

Procedure:

-

Combine N-methyl-2-pyrrolidone and 10% hydrochloric acid in a weight ratio of 1:2 in the reaction vessel.[8]

-

Heat the mixture to 135°C with continuous stirring.[8]

-

Maintain the reaction at this temperature for 5 hours under reflux.[8]

-

After 5 hours, cool the reaction mixture to room temperature.

-

The resulting solution contains 4-(methylamino)butanoic acid hydrochloride.

-

The product can be isolated and purified by standard techniques such as crystallization.

This method has a reported yield of 72.89% for the hydrochloride salt.[8]

Caption: Synthesis of 4-(Methylamino)butanoic acid via hydrolysis of NMP.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration being a common approach.

Materials:

-

4-(methylamino)butanoic acid

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of 4-(methylamino)butanoic acid and dissolve it in a known volume of deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the amino acid solution and begin stirring.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known volumes of the standardized strong base from the burette.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of base added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

Measurement of Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[9]

Materials:

-

4-(methylamino)butanoic acid

-

Solvent of interest (e.g., water, DMSO, methanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of 4-(methylamino)butanoic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[9]

-

Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1 °C).[9]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]

-

After agitation, separate the undissolved solid from the solution by centrifugation or filtration.[10]

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the analytical range.[10]

-

Quantify the concentration of 4-(methylamino)butanoic acid in the diluted sample using a validated analytical method.

-

Calculate the original solubility based on the dilution factor.

Signaling Pathway

As N-methyl-GABA, 4-(methylamino)butanoic acid is expected to interact with GABA receptors. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key target. Its activation leads to slow and prolonged inhibitory neurotransmission.[11][12]

GABA-B Receptor Signaling

Activation of the GABA-B receptor by an agonist like GABA or its analogs initiates a signaling cascade that modulates neuronal excitability. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits.[12][13] The binding of an agonist to the GABAB1 subunit induces a conformational change that activates the G-protein associated with the GABAB2 subunit.[14] This G-protein is typically of the Gi/o family.[11]

Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors:[11]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

-

Activation of K+ Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the postsynaptic membrane.[14]

-

Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits voltage-gated Ca2+ channels, primarily at presynaptic terminals, which reduces neurotransmitter release.[11]

Caption: The GABA-B receptor signaling pathway.

Conclusion

4-(Methylamino)butanoic acid is a compound with significant potential in neuroscience and medicinal chemistry. Its basic properties, including its predicted pKa and slight solubility in common laboratory solvents, are fundamental to its application in research. The ability to synthesize this compound from readily available starting materials like N-methyl-2-pyrrolidone facilitates its accessibility. Understanding its interaction with the GABA-B receptor signaling pathway provides a basis for its use in studying inhibitory neurotransmission and for the development of novel therapeutics targeting this system. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]

- 2. 4-(Methylamino)butyric acid | 1119-48-8 [chemicalbook.com]

- 4. 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE(6976-17-6) 1H NMR spectrum [chemicalbook.com]

- 5. NP-MRD: Showing NP-Card for 4-(methylamino)butyric acid (NP0227999) [np-mrd.org]

- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. who.int [who.int]

- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-GABA, is a gamma-amino acid derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[1][2] This structural similarity has positioned 4-(methylamino)butanoic acid as a compound of significant interest in neuroscience and pharmaceutical research. It serves as a valuable tool for investigating GABAergic signaling pathways and as a potential precursor for the synthesis of novel therapeutics targeting a range of neurological disorders, including anxiety and depression.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological roles, and potential therapeutic applications of 4-(methylamino)butanoic acid, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Properties and Structure

4-(Methylamino)butanoic acid is a non-proteinogenic amino acid with a molecular formula of C5H11NO2 and a molecular weight of approximately 117.15 g/mol .[1] The structure consists of a four-carbon butanoic acid backbone with a methylamino group attached to the gamma-carbon.[1] This N-methylation distinguishes it from GABA and influences its chemical and biological properties.[1]

Physicochemical Data

A summary of the key physicochemical properties of 4-(methylamino)butanoic acid and its commonly used hydrochloride salt is presented in Table 1. The hydrochloride salt is often utilized in research to improve solubility in aqueous solutions.[3]

| Property | 4-(Methylamino)butanoic acid | 4-(Methylamino)butanoic acid hydrochloride | Source |

| CAS Number | 1119-48-8 | 6976-17-6 | [1][3] |

| Molecular Formula | C5H11NO2 | C5H12ClNO2 | [1][3] |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [1][3] |

| Appearance | Off-White Solid | Off-white to white solid | [] |

| Melting Point | Not available | 124-126 °C | [3] |

| pKa | 4.42 ± 0.10 (Predicted) | Not available | |

| Solubility | Soluble in water | More soluble in polar solvents | [1] |

Table 1: Physicochemical Properties

Synthesis and Characterization

Several synthetic routes to 4-(methylamino)butanoic acid have been reported, with the hydrolysis of N-methyl-2-pyrrolidone (NMP) being a common and industrially relevant method.

Synthesis from N-methyl-2-pyrrolidone (NMP)

A prevalent method for synthesizing 4-(methylamino)butanoic acid involves the acid-catalyzed hydrolysis of the lactam ring in NMP.

Workflow for Synthesis from NMP

Caption: Synthesis of 4-(Methylamino)butanoic acid HCl from NMP.

Experimental Protocol: Hydrolysis of N-methyl-2-pyrrolidone

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser, add N-methyl-2-pyrrolidone (NMP) and concentrated hydrochloric acid in a 1:2 weight ratio.[5]

-

Reaction Conditions: Heat the mixture to reflux at 135°C for 5 hours with constant stirring.[5] Alternative conditions report refluxing at 165°C for 9 hours, with additional portions of concentrated HCl added during the reaction.

-

Work-up: After cooling, remove the excess hydrochloric acid by distillation under reduced pressure.

-

Purification: Dissolve the resulting solid in cold acetone, stir, and cool to induce crystallization. Filter the white solid, wash with cold acetone, and dry to yield 4-(methylamino)butanoic acid hydrochloride.[5]

Characterization

The identity and purity of synthesized 4-(methylamino)butanoic acid can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure. Predicted 1H and 13C NMR spectra are available in public databases.[6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for purity assessment and quantification in various matrices. A common approach for organic acids involves reversed-phase chromatography with UV or MS detection.[7]

Biological Role and Mechanism of Action

4-(Methylamino)butanoic acid's biological significance stems from its structural relationship to GABA and its role as a metabolite of xenobiotics.

GABAergic System Modulation

Hypothesized GABAergic Modulation Pathway

Caption: Hypothesized mechanism of GABAergic modulation.

Metabolic Product

4-(Methylamino)butanoic acid is a known metabolite of two widely used chemicals:

-

N-methyl-2-pyrrolidone (NMP): This industrial solvent can be hydrolyzed in vivo to form 4-(methylamino)butanoic acid.

-

Nicotine (B1678760): In certain bacteria, nicotine is catabolized, leading to the formation of 4-(methylamino)butanoic acid from the pyrrolidine (B122466) ring of the nicotine molecule.

Pharmacokinetics and Toxicology

Quantitative pharmacokinetic and toxicological data for 4-(methylamino)butanoic acid are limited in the public domain.

Pharmacokinetics

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for 4-(methylamino)butanoic acid have not been extensively reported. However, its structural similarity to GABA, which generally has poor blood-brain barrier permeability, suggests that the N-methylation may alter its lipophilicity and potential for central nervous system penetration.[1] The ester derivative, methyl 4-(methylamino)butanoate, is more lipophilic and has been investigated as a potential prodrug to enhance brain delivery.[1]

Toxicology

Comprehensive toxicological data for 4-(methylamino)butanoic acid are scarce. A safety data sheet for butyric acid reports an oral LD50 of 2940 mg/kg in rats.[3] However, this is for the parent compound and may not be representative of 4-(methylamino)butanoic acid. Another study on the acute toxicity of a different compound, β-N-methylamino-L-alanine, in mice reported a presumptive LD50 of 3 mg/g.[8] It is crucial to conduct specific toxicological studies for 4-(methylamino)butanoic acid to establish its safety profile.

| Parameter | Value | Species | Route | Source |

| LD50 (Butyric Acid) | 2940 mg/kg | Rat | Oral | [3] |

| LD50 (4-(Methylamino)butanoic acid) | Data not available | - | - |

Table 2: Acute Toxicity Data (for related compounds)

Therapeutic Potential and Applications

The potential therapeutic applications of 4-(methylamino)butanoic acid are primarily linked to its presumed modulation of the GABAergic system, making it a candidate for the development of treatments for neurological and psychiatric disorders.

Neurological and Psychiatric Disorders

Given the role of GABA in regulating neuronal excitability, compounds that enhance GABAergic neurotransmission are being investigated for the treatment of conditions such as:

-

Anxiety and Depression: By potentially increasing synaptic GABA levels, 4-(methylamino)butanoic acid could exert anxiolytic and antidepressant effects.[3]

-

Epilepsy: Enhancing GABAergic inhibition is a well-established strategy for seizure control.

Drug Development Intermediate

4-(Methylamino)butanoic acid serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with tailored pharmacological profiles.[1] Its functional groups, the secondary amine and the carboxylic acid, can be readily modified to create a library of derivatives for screening in drug discovery programs.[1]

Conclusion

4-(Methylamino)butanoic acid is a compound with significant potential in the field of neuroscience and drug development. Its structural analogy to GABA provides a strong rationale for its investigation as a modulator of the GABAergic system. While current knowledge highlights its roles as a metabolite and a synthetic intermediate, a substantial need remains for comprehensive studies to elucidate its precise mechanism of action, pharmacokinetic profile, and full therapeutic potential. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for researchers and scientists to advance the understanding and application of this promising molecule.

References

- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. NP-MRD: Showing NP-Card for 4-(methylamino)butyric acid (NP0227999) [np-mrd.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid: Structure, Function, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a structurally simple gamma-amino acid with significant implications in neuroscience and industrial toxicology. As a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), it is a molecule of interest for its potential interactions with the GABAergic system. Furthermore, its formation as a primary hydrolysis product of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP) underscores its relevance in occupational health and environmental science. This technical guide provides a comprehensive overview of the structure, synthesis, and biological functions of 4-(methylamino)butanoic acid, supplemented with detailed experimental protocols and data presented for comparative analysis.

Molecular Structure and Chemical Properties

4-(Methylamino)butanoic acid is characterized by a four-carbon carboxylic acid backbone with a methylamino group attached to the gamma (γ) carbon. This structure is closely related to GABA, with the key difference being the methylation of the primary amine.[1][2]

Chemical Identity

| Property | Value |

| IUPAC Name | 4-(methylamino)butanoic acid |

| Synonyms | N-Methyl-GABA, 4-(Methylamino)butyric acid |

| CAS Number | 1119-48-8 |

| Molecular Formula | C₅H₁₁NO₂[2] |

| Molecular Weight | 117.15 g/mol [2] |

| SMILES | CNCCCC(=O)O |

| InChI | InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) |

Synthesis of 4-(Methylamino)butanoic Acid

The primary industrial route to 4-(methylamino)butanoic acid is through the hydrolysis of N-methyl-2-pyrrolidone (NMP). This reaction can be catalyzed by either acid or base.

Synthesis Workflow: Hydrolysis of N-methyl-2-pyrrolidone

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

CAS Number: 1119-48-8

This technical guide provides a comprehensive overview of 4-(Methylamino)butanoic acid, also known as N-Methyl-GABA, for researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, detailed synthesis protocols, its role within the GABAergic signaling pathway, and its applications in medicinal chemistry.

Physicochemical Properties

4-(Methylamino)butanoic acid is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] The introduction of a methyl group to the amine modifies its chemical properties.[1] Key physicochemical data for both the free acid and its commonly used hydrochloride salt are summarized below.

| Property | 4-(Methylamino)butanoic acid | 4-(Methylamino)butanoic acid hydrochloride |

| CAS Number | 1119-48-8[1] | 6976-17-6[3][4] |

| Molecular Formula | C5H11NO2[1][] | C5H12ClNO2[3] |

| Molecular Weight | 117.15 g/mol [1] | 153.61 g/mol [4] |

| Appearance | Off-White Solid[] | White crystalline powder[3] |

| Melting Point | Not available | 119-126 °C[3][4] |

| Synonyms | N-Methyl-GABA, 4-(Methylamino)butyric acid[1] | N-Methyl-GABA HCl |

Experimental Protocols: Synthesis

The most common laboratory and industrial synthesis of 4-(methylamino)butanoic acid hydrochloride involves the acid hydrolysis of N-methyl-2-pyrrolidone.[3] Alternative methods have also been described, including the synthesis from other precursors.

Synthesis of 4-(Methylamino)butanoic acid hydrochloride from N-Methyl-2-pyrrolidone

This protocol details the ring-opening hydrolysis of N-methyl-2-pyrrolidone to yield 4-(methylamino)butanoic acid hydrochloride.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-(Methylamino)butanoic acid HCl.

Materials and Equipment:

-

N-methyl-2-pyrrolidone

-

Concentrated hydrochloric acid

-

Acetone (cold)

-

Reaction vessel with reflux condenser and external oil bath

-

Magnetic stirrer

-

Rotary evaporator or distillation apparatus

-

Filtration apparatus

Procedure:

-

Combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid in a reaction vessel.

-

Heat the mixture to 165 °C in an oil bath and maintain reflux with stirring for 9 hours.[3]

-

After the initial reflux period, add an additional portion of concentrated hydrochloric acid.

-

Continue to reflux the mixture for another 4.5 hours.[6]

-

Upon completion, allow the reaction to cool and remove the excess hydrochloric acid by distillation under reduced pressure.[3]

-

Dissolve the resulting solid residue in cold acetone.[3]

-

Stir and cool the acetone solution to induce complete crystallization of the product.[3]

-

Collect the white solid by filtration and wash it twice with cold acetone.[3]

-

Dry the collected solid to obtain 4-(methylamino)butanoic acid hydrochloride. A yield of up to 90% has been reported for this method.[3]

Synthesis of 4-Methylguanidine Butyric Acid from 4-(Methylamino)butanoic acid salts

This protocol describes the conversion of the intermediate 4-(methylamino)butanoic acid salt to 4-methylguanidine butyric acid.

Experimental Workflow:

Caption: Synthesis of 4-Methylguanidine butyric acid.

Materials and Reagents:

-

4-(methylamino)butanoic acid salt (synthesized as per the previous protocol)

-

Thiourea trioxide

Procedure:

-

The synthesis of the intermediate 4-(methylamino)butanoic acid salt is achieved by reacting N-methyl-pyrrolidone with 10% HCl at 135 °C for 5 hours, with a reported yield of 72.89%.[7]

-

React the 4-(methylamino)butanoic acid salt with thiourea trioxide.[7]

-

The optimized reaction conditions are a molar ratio of the acid salt to thiourea trioxide of 1:1.2, a reaction temperature of 25 °C, and a reaction time of 12 hours.[7]

-

This process yields 4-methylguanidine butyric acid with a reported yield of 79.45%.[7]

Biological Context and Signaling Pathways

As a structural analogue of GABA, 4-(methylamino)butanoic acid is primarily of interest for its potential interactions with the GABAergic system.[1] This system is the main inhibitory network in the mammalian central nervous system and plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[8]

The GABAergic Synapse

The GABAergic synapse is a complex system involving the synthesis, release, reception, and reuptake of GABA. A simplified model of this synapse is presented below.

Caption: Overview of the GABAergic signaling pathway.

In this pathway, GABA is synthesized from glutamate by glutamic acid decarboxylase (GAD) and packaged into synaptic vesicles by the vesicular GABA transporter (vGAT).[9] Upon neuronal firing, GABA is released into the synaptic cleft and binds to postsynaptic GABAA and GABAB receptors, leading to inhibitory signals.[9] GABA is then cleared from the synapse by GABA transporters (GATs).[9] 4-(Methylamino)butanoic acid, as an N-methylated derivative of GABA, is studied for its potential to interact with these components, particularly the GABA receptors and transporters.

Role in Drug Development and Medicinal Chemistry

4-(Methylamino)butanoic acid serves as a valuable building block in medicinal chemistry and drug development, primarily due to its structural similarity to GABA.

Precursor for Pharmaceutical Compounds

Its bifunctional nature, with both a secondary amine and a carboxylic acid, allows for a range of chemical modifications.[1] This makes it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators. It is also explored in the development of therapeutics for neurological disorders such as anxiety and depression by potentially modulating neurotransmitter levels.[4]

Derivatives of Interest

Several derivatives of 4-(methylamino)butanoic acid have been synthesized for research purposes:

-

Methyl 4-(methylamino)butanoate hydrochloride: This ester derivative is more lipophilic, which may enhance its ability to cross the blood-brain barrier. It can act as a prodrug, releasing the active acid form after hydrolysis in the body.[1]

-

4-[(tert-Butoxycarbonyl)(methyl)amino]butanoic acid: The Boc-protected form is utilized in solid-phase peptide synthesis, where the Boc group serves as a protecting group for the amine.[1]

The development of derivatives of 4-(methylamino)butanoic acid is an active area of research for creating novel compounds with selective activity at GABA receptors or other central nervous system targets.

References

- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]

- 2. 4-(Methylamino)butyric acid | 1119-48-8 [chemicalbook.com]

- 3. 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE | 6976-17-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

This technical guide provides a comprehensive overview of 4-(methylamino)butanoic acid, a gamma-amino acid of interest to researchers in neuroscience, drug development, and biochemistry. The document details its chemical and physical properties, synthesis and characterization methods, and its role in biological pathways, particularly in relation to GABAergic signaling and nicotine (B1678760) catabolism.

Physicochemical Properties

4-(Methylamino)butanoic acid, also known as N-methyl-GABA, is a structural derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | |

| Molecular Weight | 117.15 g/mol | |

| CAS Number | 1119-48-8 | |

| Appearance | Off-White Solid | |

| pKa | 4.42 ± 0.10 (Predicted) | |

| Melting Point (°C) | 124-126 (hydrochloride salt) | |

| InChI Key | AOKCDAVWJLOAHG-UHFFFAOYSA-N | |

| SMILES | CNCCCC(=O)O |

Synthesis and Characterization

The synthesis of 4-(methylamino)butanoic acid can be achieved through various methods, with the hydrolysis of N-methyl-2-pyrrolidone being a common approach.

Experimental Protocol: Synthesis from N-methyl-2-pyrrolidone

A prevalent method for synthesizing 4-(methylamino)butanoic acid involves the acid hydrolysis of N-methyl-2-pyrrolidone. The following protocol is based on established procedures.

Materials:

-

N-methyl-2-pyrrolidone (NMP)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

N-methyl-2-pyrrolidone is added to a reaction vessel containing concentrated hydrochloric acid.

-

The mixture is heated to 165 °C in an oil bath and refluxed with stirring for 9 hours. Additional concentrated hydrochloric acid may be required during the reaction.

-

Upon completion, the excess hydrochloric acid is removed via distillation under reduced pressure.

-

The resulting solid residue is dissolved in cold acetone and stirred to induce crystallization.

-

The crystalline product, 4-(methylamino)butanoic acid hydrochloride, is collected by filtration, washed with cold acetone, and dried.

Characterization

The structural confirmation of 4-(methylamino)butanoic acid and its salts is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data for the hydrochloride salt is presented below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Note: While search results confirm the availability of ¹H NMR spectra for 4-(methylamino)butanoic acid hydrochloride, the detailed spectral data (chemical shifts, multiplicities, and integrations) were not explicitly provided.

Biological Significance and Signaling Pathways

Relationship to GABAergic Signaling

As a derivative of GABA, 4-(methylamino)butanoic acid is of significant interest in neuropharmacology. It is hypothesized to interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. GABA exerts its effects by binding to ionotropic GABA-A receptors and metabotropic GABA-B receptors. The binding of GABA to GABA-A receptors leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. Due to its structural similarity, 4-(methylamino)butanoic acid may act as an agonist or modulator of these receptors.

Role in Nicotine Catabolism

In certain bacteria, such as Paenarthrobacter nicotinovorans, 4-(methylamino)butanoic acid is an intermediate in the catabolic pathway of nicotine. This pathway involves the enzymatic degradation of nicotine for use as a carbon and nitrogen source. In this pathway, γ-N-methylaminobutyrate is converted to succinic semialdehyde by the enzyme γ-N-methylaminobutyrate oxidase.

Conclusion

4-(Methylamino)butanoic acid is a molecule with significant relevance in both industrial and biological contexts. Its structural similarity to GABA positions it as a compound of interest for neuropharmacological research, while its role as an intermediate in bacterial nicotine degradation highlights its importance in microbial biochemistry. The synthesis and characterization protocols outlined in this guide provide a foundation for further investigation into the properties and applications of this versatile gamma-amino acid.

4-(Methylamino)butanoic Acid: A Technical Guide to a GABA Derivative for Neuroscientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylamino)butanoic acid (4-MABA), a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Structurally, 4-MABA is N-methylated GABA, a modification that may influence its pharmacokinetic and pharmacodynamic properties, including its potential to cross the blood-brain barrier. This document details the synthesis of 4-MABA, explores its anticipated role within the GABAergic signaling pathway, and provides detailed experimental protocols for its characterization. While specific quantitative pharmacological and pharmacokinetic data for 4-MABA are not extensively available in public literature, this guide presents the methodologies to generate such data and offers comparative data for GABA and other derivatives where appropriate. The included diagrams and structured data tables are intended to serve as a valuable resource for researchers investigating novel GABAergic modulators.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its direct therapeutic use is limited by its poor ability to cross the blood-brain barrier.[2] This has led to the development of numerous GABA derivatives and prodrugs designed to overcome this limitation and modulate the GABAergic system.[2] 4-(Methylamino)butanoic acid (4-MABA), also known as N-methyl-GABA, is one such derivative.[3] It is structurally characterized by a methyl group substituting one of the hydrogens on the amino group of GABA.[3] This modification has the potential to alter its polarity and interaction with biological targets.

4-MABA is also of interest as it is a known hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP) and a product of nicotine (B1678760) catabolism in certain bacteria.[3] Its presence as a metabolite underscores the importance of understanding its biological activity. This guide will provide an in-depth look at 4-MABA, from its chemical synthesis to its potential interactions with the GABAergic system.

Chemical Synthesis of 4-(Methylamino)butanoic Acid

A plausible and documented method for the synthesis of 4-(methylamino)butanoic acid is through the hydrolysis of N-methyl-2-pyrrolidone (NMP). The hydrochloride salt of 4-MABA is often synthesized to improve its solubility in polar solvents.

Experimental Protocol: Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride from N-Methyl-2-pyrrolidone

Materials:

-

N-methyl-2-pyrrolidone (NMP)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

-

Heat the mixture to reflux at approximately 135°C for 5 hours.

-

After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure.

-

Dissolve the resulting solid residue in cold acetone.

-

Stir the solution and cool to induce crystallization of 4-(methylamino)butanoic acid hydrochloride.

-

Filter the white solid, wash with cold acetone, and dry to yield the final product.

Note: This protocol is based on the synthesis of 4-(methylamino)butanoic acid salts as an intermediate in the synthesis of 4-methylguanidine butyric acid. The reported yield for the intermediate salt under these conditions was approximately 72.89%.

Biological Context: The GABAergic Signaling Pathway

4-MABA is expected to interact with components of the GABAergic signaling pathway. This pathway is fundamental for regulating neuronal inhibition in the brain. The primary components include GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

Pharmacological Characterization

To understand the biological activity of 4-MABA, it is essential to determine its affinity and efficacy at GABA receptors and its interaction with GABA transporters. The following sections detail generalized protocols for these assays.

GABA Receptor Binding Assay

This assay determines the affinity of a test compound for GABA receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain membranes (e.g., from cortex or cerebellum)

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound (4-MABA) at various concentrations

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in Tris-HCl buffer and centrifuge to isolate the membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.

-

Assay Setup: In microcentrifuge tubes, combine the brain membrane preparation, [³H]Muscimol, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound (4-MABA) at a range of concentrations.

-

Incubation: Incubate the tubes at 4°C for a specified time (e.g., 20-30 minutes) to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 4-MABA (the concentration that inhibits 50% of specific [³H]Muscimol binding) and subsequently calculate the Ki (inhibition constant).

GABA Transporter Assay

This assay measures the ability of a test compound to inhibit the uptake of GABA into cells expressing GABA transporters.

Materials:

-

Cell line expressing GABA transporter 1 (GAT-1) (e.g., HEK293-GAT1)

-

[³H]GABA (radiolabeled substrate)

-

Unlabeled GABA or a known GAT-1 inhibitor (e.g., tiagabine) for determining non-specific uptake

-

Test compound (4-MABA) at various concentrations

-

Uptake buffer

-

Lysis buffer

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture GAT-1 expressing cells in appropriate media and plate in multi-well plates.

-

Assay Initiation: Wash the cells with uptake buffer. Add uptake buffer containing [³H]GABA and either buffer (for total uptake), a known inhibitor (for non-specific uptake), or the test compound (4-MABA) at a range of concentrations.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-20 minutes) to allow for GABA uptake.

-

Assay Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA and stop the uptake process.

-

Cell Lysis and Quantification: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value of 4-MABA for the inhibition of GABA uptake.

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Parameter | Value |

| 4-(Methylamino)butanoic acid | GABA-A Receptor | [³H]Muscimol Binding | Ki | Data not available |

| GABA | GABA-A Receptor | Various | EC50 | ~1-10 µM |

| 4-(Methylamino)butanoic acid | GABA Transporter 1 (GAT-1) | [³H]GABA Uptake | IC50 | Data not available |

| GABA | GABA Transporter 1 (GAT-1) | [³H]GABA Uptake | Km | ~10-20 µM |

Pharmacokinetic Profile

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). The N-methylation of GABA in 4-MABA may influence these properties, particularly its ability to cross the blood-brain barrier.

Comparative Pharmacokinetic Data

Specific pharmacokinetic data for 4-MABA is not currently available. The table below presents data for GABA and another GABA derivative, GABOB (γ-amino-β-hydroxybutyric acid), to provide context.[4][5]

| Compound | Parameter | Value (in humans/rats) | Reference |

| GABA | Tmax (oral) | ~1-1.5 hours (humans) | [4] |

| t1/2 (oral) | ~5 hours (humans) | [4] | |

| GABOB | Blood-Brain Barrier | Crosses BBB (rats) | [5] |

| Excretion | Primarily renal (rats) | [5] | |

| 4-(Methylamino)butanoic acid | All | Data not available |

Conclusion

4-(Methylamino)butanoic acid represents an interesting GABA derivative for neuroscientific research. Its straightforward synthesis and structural similarity to GABA make it a candidate for studies on the modulation of the GABAergic system. While a comprehensive pharmacological and pharmacokinetic profile of 4-MABA is yet to be established in the public domain, the experimental protocols detailed in this guide provide a clear framework for generating the necessary data. Further investigation into the binding affinities, transporter interactions, and in vivo effects of 4-MABA is warranted to fully elucidate its potential as a research tool or therapeutic lead. The information and methodologies presented herein are intended to facilitate such future research endeavors.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]

- 3. 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Natural Sources of 4-(Methylamino)butanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a gamma-amino acid with structural similarity to the principal inhibitory neurotransmitter, GABA.[1] Its role as a biological intermediate and its potential applications in neuroscience and pharmacology necessitate a thorough understanding of its natural origins. This technical guide provides a comprehensive overview of the known and potential natural sources of 4-(methylamino)butanoic acid, details its biosynthetic pathway in microbial systems, and outlines methodologies for its extraction and analysis. This document addresses the current landscape of scientific knowledge, highlighting both established pathways and areas requiring further investigation.

Introduction

4-(Methylamino)butanoic acid (PubChem CID: 70703) is a non-proteinogenic amino acid. Structurally, it is a derivative of gamma-aminobutyric acid (GABA) where a methyl group has replaced one of the hydrogens on the amino group.[1][2] While it is a subject of interest in neurochemical research due to its relationship with GABAergic signaling pathways, its natural occurrence is not widespread, and its biosynthetic pathways are narrowly defined in the current scientific literature.[1] This whitepaper will explore the confirmed microbial metabolic pathway that produces this compound and discuss other potential, yet unverified, natural sources.

Confirmed Natural Source: Bacterial Catabolism of Nicotine (B1678760)

The most well-documented natural source of 4-(methylamino)butanoic acid is as an intermediate in the bacterial degradation of nicotine.[1][2] Several bacterial species, notably those from the Arthrobacter and Paenarthrobacter genera, utilize nicotine as a sole source of carbon and nitrogen. This metabolic process, often referred to as the pyridine (B92270) pathway, involves a series of enzymatic reactions that break down the complex structure of nicotine.

Biosynthetic Pathway

The catabolism of nicotine in bacteria such as Paenarthrobacter nicotinovorans begins with the hydroxylation of the pyridine ring, eventually leading to the cleavage of the pyrrolidine (B122466) ring. This cleavage results in the formation of γ-N-methylaminobutyrate, which is another term for 4-(methylamino)butanoic acid. This intermediate can then follow two alternative metabolic routes:

-

Demethylation: A γ-N-methylaminobutyrate oxidase can demethylate the compound to form γ-aminobutyrate (GABA).

-

Deamination: An amine oxidase can remove the methylamine (B109427) group, producing succinic semialdehyde, which is subsequently converted to succinate (B1194679) and enters the citric acid cycle.

The following diagram illustrates the final steps in the catabolism of the pyrrolidine moiety of nicotine, highlighting the formation and subsequent fate of 4-(methylamino)butanoic acid.

Unconfirmed Potential Natural Source: Apis (Bees)

Some secondary chemical databases report that 4-(methylamino)butanoic acid occurs naturally in Apis (bees).[1] However, an extensive review of primary scientific literature, including recent metabolomics studies of Apis mellifera and its products like royal jelly, did not yield direct evidence to substantiate this claim. Comprehensive analyses of the chemical composition of bee products have identified a wide array of amino acids, organic acids, and other metabolites, but 4-(methylamino)butanoic acid is not among the compounds listed in these studies. Therefore, while its presence in bees remains a possibility, it is currently unverified in peer-reviewed research and should be considered speculative pending further investigation.

Quantitative Data

| Natural Source | Organism/Matrix | Concentration Range | Method of Analysis | Reference |

| Bacterial Nicotine Catabolism | Paenarthrobacter nicotinovorans | Data Not Reported | LC-MS/MS (inferred) | N/A |

| Apis (Bees) & Bee Products | Apis mellifera | Not Detected/Reported | GC-MS, LC-MS, NMR | N/A |

Experimental Protocols

While a validated, standardized protocol for the extraction and quantification of 4-(methylamino)butanoic acid from biological matrices is not available in the literature, a generalizable workflow can be proposed based on established methods for similar analytes, such as amino acids and other nicotine metabolites. The following sections outline a potential experimental approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Proposed Workflow for Extraction and Analysis

The diagram below outlines a logical workflow for the analysis of 4-(methylamino)butanoic acid from a biological sample.

Detailed Methodologies

5.2.1. Sample Preparation and Extraction

-

Homogenization: For cellular material (e.g., bacterial pellets), weigh approximately 100-200 mg of the sample and homogenize in 1 mL of ice-cold 80% methanol (B129727) to quench metabolic activity and extract metabolites.

-

Protein Precipitation: Vortex the homogenate and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins and cellular debris.

-

Extraction: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis. A labeled internal standard, such as d3-4-(methylamino)butanoic acid, should be added prior to extraction to account for matrix effects and procedural losses.

5.2.2. LC-MS/MS Quantification

-

Chromatography: Separation can be achieved using either reversed-phase chromatography (with a C18 column) or hydrophilic interaction liquid chromatography (HILIC), which is often suitable for polar analytes like amino acids.

-

Mobile Phase (Reversed-Phase): A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mobile Phase (HILIC): A gradient elution using acetonitrile with a small percentage of aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) (Solvent A) and the aqueous buffer (Solvent B).

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for 4-(methylamino)butanoic acid and its labeled internal standard would need to be determined by direct infusion of standards. A potential transition for the analyte would be based on its protonated molecular ion [M+H]⁺ (m/z 118.09) fragmenting to a characteristic product ion.

-

Conclusion and Future Directions

The current body of scientific literature definitively identifies 4-(methylamino)butanoic acid as a natural product of bacterial nicotine catabolism. This metabolic pathway represents the only confirmed natural source of this compound. The reported presence in Apis species remains uncorroborated by primary research and requires direct investigation.

For drug development professionals and researchers, this limited natural occurrence has important implications. The primary route to obtaining this compound for research and development purposes will likely remain chemical synthesis.

Future research should focus on two key areas:

-

Verification and Quantification in Apis: Metabolomic studies of various bee species and their products, specifically targeting N-methylated amino acids, are needed to confirm or refute the presence of 4-(methylamino)butanoic acid. If found, its concentration and biosynthetic origin should be determined.

-

Quantitative Analysis in Bacteria: There is a need for studies that not only identify but also quantify the flux and concentration of intermediates, including 4-(methylamino)butanoic acid, in nicotine-degrading bacteria. This would provide valuable data for metabolic engineering and biotechnological applications.

The development and validation of a standardized analytical method for the quantification of 4-(methylamino)butanoic acid in diverse biological matrices is a critical first step to enable progress in these research areas.

References

An In-Depth Technical Guide to the Biological Role of 4-(Methylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a structurally intriguing analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the current understanding of 4-(methylamino)butanoic acid's biological significance, drawing from available scientific literature. The document details its origins, both as a metabolic byproduct and a synthetic compound, its interaction with key components of the GABAergic system, and the methodologies employed for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers and professionals in neuroscience and drug development, highlighting both the established knowledge and the existing gaps in the understanding of this compound's physiological and pathological roles.

Introduction

4-(Methylamino)butanoic acid is a non-proteinogenic γ-amino acid distinguished by a methyl group substitution on the amino group of the GABA backbone.[1] This seemingly minor structural modification has significant implications for its chemical properties and biological activity. While GABA itself is a cornerstone of inhibitory neurotransmission, the biological role of its N-methylated counterpart is less clearly defined, presenting an area of active investigation.

This compound emerges from diverse sources. It has been identified as a product of nicotine (B1678760) catabolism in certain bacteria and is also a known hydrolysis product of the widely used industrial solvent, N-methyl-2-pyrrolidone (NMP).[2] Its presence in biological systems, therefore, can be of both endogenous and exogenous origin. Understanding the biological implications of 4-(methylamino)butanoic acid is crucial for elucidating its potential impact on neurological function and for evaluating the toxicological profiles of its precursors.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(methylamino)butanoic acid is presented in Table 1. Its hydrochloride salt is often utilized in research settings to improve solubility in aqueous solutions.[1]

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 1119-48-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 119-120°C (hydrochloride salt)[2] |

| Solubility | Soluble in water |

Table 1: Physicochemical Properties of 4-(Methylamino)butanoic Acid.

Biological Synthesis and Metabolism

The metabolic pathways leading to the formation and degradation of 4-(methylamino)butanoic acid are varied and not fully elucidated.

Biosynthesis

-

From Nicotine Catabolism: Certain bacterial species are capable of degrading nicotine, a process in which 4-(methylamino)butanoic acid is an identified intermediate.[2]

-

From N-methyl-2-pyrrolidone (NMP) Hydrolysis: The industrial solvent NMP can undergo hydrolysis in biological systems to form 4-(methylamino)butanoic acid.[2] This biotransformation is of toxicological interest, as it represents a pathway for the formation of a neuroactive compound from an industrial chemical.

Metabolism

Figure 1: Overview of the known synthesis and potential metabolic pathways of 4-(methylamino)butanoic acid.

Interaction with the GABAergic System

As a structural analog of GABA, 4-(methylamino)butanoic acid is presumed to interact with components of the GABAergic signaling pathway. However, quantitative data on these interactions are limited.

GABA Receptors

The primary targets of GABA are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The binding of GABA to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential (IPSP).[4] GABA-B receptors, which are G-protein coupled, mediate slower and more prolonged inhibitory signals.[5]

While it is hypothesized that 4-(methylamino)butanoic acid may act as an agonist or modulator at these receptors, specific binding affinity data (Ki or IC50 values) and functional data (EC50 values for channel gating or second messenger activation) are not currently available in the peer-reviewed literature. The presence of the N-methyl group may alter the binding affinity and efficacy compared to GABA.

GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. It is possible that 4-(methylamino)butanoic acid interacts with GATs, either as a substrate or an inhibitor. Such an interaction could modulate the concentration and duration of GABA in the synapse. Quantitative data on the interaction of 4-(methylamino)butanoic acid with different GAT subtypes are needed to confirm this hypothesis.

Figure 2: Potential interaction points of 4-(methylamino)butanoic acid within a GABAergic synapse.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 4-(methylamino)butanoic acid.

Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride from N-methyl-2-pyrrolidone[1][2]

This protocol describes the acid-catalyzed hydrolysis of N-methyl-2-pyrrolidone to yield 4-(methylamino)butanoic acid hydrochloride.

Materials:

-

N-methyl-2-pyrrolidone (NMP)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

-

Heat the mixture to reflux at 165°C using a heating mantle or oil bath.

-

Maintain the reflux with stirring for 9 hours. During this period, it may be necessary to make additional additions of concentrated hydrochloric acid to ensure the reaction goes to completion.

-

After 9 hours, cool the reaction mixture to room temperature.

-

Remove the excess hydrochloric acid by distillation under reduced pressure using a rotary evaporator.

-

Dissolve the remaining solid residue in cold acetone.

-

Stir the acetone solution in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the collected solid twice with cold acetone.

-

Dry the product under vacuum to yield 4-(methylamino)butanoic acid hydrochloride.

Expected Yield: Approximately 90%.[2]

Figure 3: Workflow for the synthesis of 4-(methylamino)butanoic acid hydrochloride from N-methyl-2-pyrrolidone.

Analytical Methodologies

Accurate quantification of 4-(methylamino)butanoic acid in biological matrices is essential for pharmacokinetic and metabolic studies. Due to its polar nature, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection (after derivatization) are also suitable techniques.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) - General Approach

-

Sample Preparation: Biological samples (e.g., brain tissue homogenate, plasma, cerebrospinal fluid) are first deproteinized, typically using an acid like perchloric acid or a solvent like acetonitrile (B52724).

-

Extraction: The analyte is extracted from the aqueous phase using a suitable organic solvent.

-

Derivatization: The extracted 4-(methylamino)butanoic acid is derivatized to increase its volatility and thermal stability. Common derivatizing agents for amino acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluorobenzyl bromide - PFBBr).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to separate the analyte from other components. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for detection and quantification.

5.2.2. High-Performance Liquid Chromatography (HPLC) - General Approach

-

Sample Preparation: Similar to GC-MS, biological samples are deproteinized.

-

Derivatization (for fluorescence detection): If fluorescence detection is used, the analyte is derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

-

HPLC Separation: The sample is injected onto an HPLC system. Reversed-phase chromatography is commonly used. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient are optimized for separation.

-

Detection: Detection can be achieved by mass spectrometry (LC-MS), which offers high selectivity and sensitivity, or by fluorescence detection if a derivatization step was performed.

Future Directions and Unanswered Questions

The biological role of 4-(methylamino)butanoic acid remains an area with significant knowledge gaps. To fully understand its impact on the central nervous system, future research should focus on:

-

Quantitative Receptor Pharmacology: Determining the binding affinities and functional activities of 4-(methylamino)butanoic acid at GABA-A and GABA-B receptor subtypes is paramount.

-

Enzyme Kinetics: Elucidating the kinetic parameters of its interaction with GABA transaminase and other relevant enzymes will clarify its metabolic fate and potential to modulate GABA levels.

-

Electrophysiological Effects: Investigating the effects of 4-(methylamino)butanoic acid on neuronal excitability, inhibitory postsynaptic potentials, and chloride currents will provide direct evidence of its neurophysiological function.

-

In Vivo Studies: Animal studies are needed to assess the behavioral and neurological effects of both acute and chronic exposure to 4-(methylamino)butanoic acid.

-

Development of Specific Analytical Methods: Validated, high-throughput analytical methods for the quantification of 4-(methylamino)butanoic acid in various biological matrices are required for robust pharmacokinetic and toxicological studies.

Conclusion

4-(Methylamino)butanoic acid is a GABA analog with diverse origins and the potential for significant biological activity within the central nervous system. While current knowledge establishes its existence and provides methods for its synthesis, a comprehensive understanding of its pharmacological and physiological roles is lacking. This technical guide has summarized the available information and highlighted the critical areas for future investigation. Addressing these unanswered questions will be essential for researchers, scientists, and drug development professionals to fully appreciate the significance of this intriguing molecule in both health and disease.

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylamino)butanoic acid, a gamma-amino acid of significant interest in neuroscience and synthetic chemistry. Structurally a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound, also known as N-Methyl-GABA, serves as a valuable tool for studying GABAergic signaling pathways and as a versatile building block in the synthesis of novel therapeutic agents. This document details its discovery, physicochemical properties, established synthetic protocols, and its biological role, with a focus on its interaction with the GABAergic system. All quantitative data is presented in structured tables, and key experimental procedures are meticulously outlined. Furthermore, logical and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the core concepts.

Introduction and Discovery

4-(Methylamino)butanoic acid is a non-proteinogenic gamma-amino acid characterized by a butyric acid backbone with a methylamino group attached to the fourth carbon.[1] Its structural similarity to GABA has made it a subject of considerable research, particularly in the field of neuropharmacology, where it is used to investigate the effects of N-alkylation on GABAergic activity.[1]

While the precise initial discovery and synthesis of 4-(methylamino)butanoic acid are not extensively documented in readily available historical records, a notable early report of its synthesis appears in the Journal of the American Chemical Society in 1949.[2] This suggests its existence in the chemical literature for over half a century. More recently, it has gained attention as a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP), highlighting its relevance in both biological and industrial contexts.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Methylamino)butanoic acid and its hydrochloride salt are presented in Table 1. The data has been compiled from various chemical suppliers and databases. It is important to note that some of the presented values are predicted and should be considered as such.

| Property | 4-(Methylamino)butanoic acid | 4-(Methylamino)butanoic acid hydrochloride |

| IUPAC Name | 4-(methylamino)butanoic acid | 4-(methylamino)butanoic acid hydrochloride |

| Synonyms | N-Methyl-GABA, 4-Methylaminobutyric acid | N-Methyl-GABA HCl |

| CAS Number | 1119-48-8 | 6976-17-6 |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂·HCl |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol |

| Appearance | Off-white solid | Off-white to white solid |

| Melting Point | 150-152 °C | 124-126 °C |

| Boiling Point | 237.3 ± 23.0 °C (Predicted) | Not available |

| Density | 1.023 ± 0.06 g/cm³ (Predicted) | Not available |

| pKa | 4.42 ± 0.10 (Predicted) | Not available |

| Solubility | Slightly soluble in water, DMSO, and methanol | More soluble in polar solvents |

Experimental Protocols: Synthesis of 4-(Methylamino)butanoic Acid

There are two primary and well-established routes for the synthesis of 4-(Methylamino)butanoic acid, each starting from readily available precursors.

Synthesis via Hydrolysis of N-methyl-2-pyrrolidone (NMP)

This method is particularly suitable for large-scale production due to the low cost and availability of NMP. The reaction involves the acid-catalyzed ring-opening of the lactam.

Reaction:

N-methyl-2-pyrrolidone + H₂O + HCl → 4-(Methylamino)butanoic acid hydrochloride

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-methyl-2-pyrrolidone (1.0 equivalent).

-

Acid Addition: Slowly add a 1:2 molar ratio of NMP to 10% aqueous hydrochloric acid.[3]

-

Heating: Heat the reaction mixture to 135 °C and maintain under reflux for 5 hours.[3]

-

Work-up: After cooling to room temperature, the excess hydrochloric acid and water are removed by distillation under reduced pressure.

-

Isolation: The resulting solid residue, 4-(methylamino)butanoic acid hydrochloride, is then purified by recrystallization from a suitable solvent system, such as acetone/water. A yield of approximately 72.89% can be expected under these optimized conditions.[3]

-

Free Acid Preparation (Optional): To obtain the free amino acid, the hydrochloride salt is dissolved in a minimal amount of water and neutralized with a suitable base (e.g., sodium hydroxide (B78521) or an ion-exchange resin) to its isoelectric point, at which it will precipitate out of the solution.

Synthesis via Oxidation of 4-(Methylamino)butanal (B1221247)

This synthetic route involves the oxidation of the corresponding aldehyde to the carboxylic acid. Various oxidizing agents can be employed for this transformation.[1] A common and effective method utilizes potassium permanganate (B83412).

Reaction:

4-(Methylamino)butanal + [O] → 4-(Methylamino)butanoic acid

Detailed Protocol (General Procedure using Potassium Permanganate):

-

Dissolution: Dissolve 4-(methylamino)butanal (1.0 equivalent) in a suitable solvent such as a mixture of t-butanol and water, buffered with sodium dihydrogen phosphate (B84403) (NaH₂PO₄) to maintain a near-neutral pH.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, approximately 1.0-1.2 equivalents) in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and the temperature should be monitored and controlled, ideally between 0-10 °C, using an ice bath.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide precipitate.

-

Quenching and Filtration: Once the reaction is complete, any excess permanganate can be quenched by the addition of a small amount of sodium bisulfite. The manganese dioxide precipitate is then removed by filtration through a pad of celite.

-

Isolation and Purification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 4-(methylamino)butanoic acid. The crude product can then be collected by filtration and purified by recrystallization.

Biological Activity and Signaling Pathways

As a close structural analog of GABA, 4-(methylamino)butanoic acid's biological activity is primarily centered on its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the mammalian central nervous system.

Interaction with the GABAergic System

GABA exerts its inhibitory effects by binding to two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The binding of GABA to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. GABA-B receptor activation, on the other hand, leads to downstream signaling cascades that can open potassium channels and inhibit calcium channels, also resulting in neuronal inhibition.

4-(Methylamino)butanoic acid is believed to act as a GABA mimetic, potentially binding to and activating GABA receptors. However, the presence of the N-methyl group can alter its binding affinity and efficacy compared to GABA itself. Studies have shown that N-alkylation of GABA analogs can influence their interaction with GABA receptors and transporters. Further research is needed to fully elucidate the specific binding kinetics and functional consequences of 4-(methylamino)butanoic acid at different GABA receptor subtypes.

Visualizing the GABAergic Signaling Pathway

The following diagram illustrates the fundamental components of a GABAergic synapse and the potential points of interaction for 4-(methylamino)butanoic acid.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and subsequent purification of 4-(methylamino)butanoic acid hydrochloride from N-methyl-2-pyrrolidone.

Conclusion

4-(Methylamino)butanoic acid is a compound of considerable utility for researchers in medicinal chemistry and neuroscience. Its straightforward synthesis from inexpensive starting materials and its close structural relationship to GABA make it an ideal candidate for probing the intricacies of the GABAergic system and for serving as a scaffold in the design of novel central nervous system therapeutics. This guide has provided a detailed overview of its fundamental properties and synthetic methodologies, alongside a conceptual framework for its biological activity. Further in-depth studies into its specific interactions with GABA receptor subtypes are warranted to fully unlock its potential in drug discovery and development.

References

The Hydrolysis of N-Methyl-2-pyrrolidinone: A Comprehensive Technical Guide to 4-(Methylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals